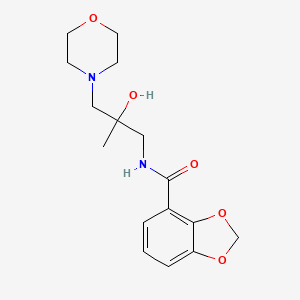![molecular formula C14H14N4OS3 B7681893 1-(1,3-Benzothiazol-2-yl)-3-[3-(1,3-thiazol-2-ylsulfanyl)propyl]urea](/img/structure/B7681893.png)
1-(1,3-Benzothiazol-2-yl)-3-[3-(1,3-thiazol-2-ylsulfanyl)propyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,3-Benzothiazol-2-yl)-3-[3-(1,3-thiazol-2-ylsulfanyl)propyl]urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as BTU and has been synthesized using different methods. The purpose of
Wirkmechanismus
The mechanism of action of BTU is not fully understood. However, studies have suggested that BTU may exert its anti-cancer and anti-inflammatory effects by inhibiting the activity of certain enzymes, such as COX-2 and MMP-9.
Biochemical and Physiological Effects:
BTU has been shown to exhibit anti-cancer and anti-inflammatory effects in various in vitro and in vivo studies. In addition, BTU has been shown to possess antioxidant properties and may help protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using BTU in lab experiments is its versatility. BTU can be easily synthesized and modified to suit different experimental needs. However, one limitation is the lack of information on the toxicity and safety of BTU.
Zukünftige Richtungen
There are several future directions for BTU research. One area of interest is the development of BTU derivatives with improved anti-cancer and anti-inflammatory properties. Another area of interest is the study of the toxicity and safety of BTU. Additionally, BTU may have potential applications in the development of new materials and as a plant growth regulator. Further research is needed to fully understand the potential of BTU in these areas.
Conclusion:
In conclusion, BTU is a promising chemical compound that has potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of BTU have been discussed in this paper. Further research is needed to fully understand the potential of BTU and its derivatives in various fields.
Synthesemethoden
The synthesis of BTU can be achieved using different methods, including the reaction of 2-aminobenzothiazole with 3-bromo-1-propanethiol in the presence of a base. The product is then reacted with isocyanate to form BTU. Another method involves the reaction of 2-aminobenzothiazole with 3-mercapto-1-propanol in the presence of a base, followed by reaction with isocyanate to form BTU.
Wissenschaftliche Forschungsanwendungen
BTU has been widely studied for its potential applications in various fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, BTU has been shown to possess anti-cancer and anti-inflammatory properties. In material science, BTU has been used as a stabilizer for polyurethane foam. In agriculture, BTU has been used as a plant growth regulator.
Eigenschaften
IUPAC Name |
1-(1,3-benzothiazol-2-yl)-3-[3-(1,3-thiazol-2-ylsulfanyl)propyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4OS3/c19-12(15-6-3-8-20-14-16-7-9-21-14)18-13-17-10-4-1-2-5-11(10)22-13/h1-2,4-5,7,9H,3,6,8H2,(H2,15,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNLZGOKFCULNKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)NCCCSC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Benzothiazol-2-yl)-3-[3-(1,3-thiazol-2-ylsulfanyl)propyl]urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1,3-dioxoisoindol-2-yl)-N,3-dimethyl-N-[(2-methylphenyl)methyl]butanamide](/img/structure/B7681817.png)
![2-methyl-N-[2-(4-methylsulfonylphenoxy)ethyl]piperidine-1-carboxamide](/img/structure/B7681824.png)

![N-[ethyl-[(3-fluorophenyl)methyl]sulfamoyl]-N-methylethanamine](/img/structure/B7681846.png)


![1-[1-(3,5-Dimethylphenyl)propan-2-yl]-3-[2-hydroxy-2-(1-methylpyrazol-4-yl)propyl]urea](/img/structure/B7681862.png)

![1-[2-(Hydroxymethyl)-2-methylcyclopentyl]-3-(5-pyridin-2-yl-1,3,4-thiadiazol-2-yl)urea](/img/structure/B7681871.png)
![Imidazo[1,2-a]pyrimidin-2-yl-[2-(5-methylfuran-2-yl)azepan-1-yl]methanone](/img/structure/B7681886.png)
![1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-3-[2-(methoxymethyl)phenyl]urea](/img/structure/B7681898.png)
![2-methyl-N-[2-(3-methyl-1,2,4-triazol-4-yl)ethyl]-2-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B7681902.png)
![3-(benzimidazol-1-yl)-N-[5-(furan-3-yl)-1H-1,2,4-triazol-3-yl]propanamide](/img/structure/B7681910.png)
![1-[(2-Methylpyrazol-3-yl)methyl]-3-[1-[4-(trifluoromethyl)phenyl]propan-2-yl]urea](/img/structure/B7681920.png)